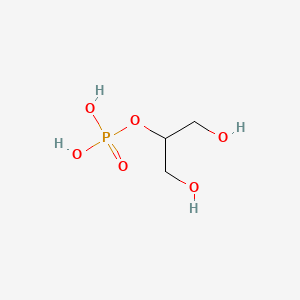

beta-Glycerophosphoric acid

Description

Properties

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUISUYOHQFQH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H17Na2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158536 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-09-8, 154804-51-0 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Beta-Glycerophosphoric Acid in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Beta-glycerophosphoric acid (β-GPA) is a critical component in cell culture media, primarily utilized to induce the differentiation of stem cells into specialized cell types, most notably osteoblasts. This guide provides a comprehensive overview of its mechanism of action, its role in key signaling pathways, and practical guidance for its application in experimental settings.

Core Function: A Controlled Phosphate Source for Mineralization

The principal role of β-glycerophosphoric acid in cell culture is to serve as a stable, organic source of phosphate ions (PO₄³⁻). In the context of osteogenic differentiation, these phosphate ions are essential for the formation of hydroxyapatite, the primary mineral component of bone. Unlike inorganic phosphate, which can be cytotoxic at high concentrations and may spontaneously precipitate with calcium in the culture medium, β-GPA allows for a gradual, cell-mediated release of phosphate.[1] This process is catalyzed by the enzyme alkaline phosphatase (ALP), which is highly expressed on the surface of active osteoblasts. The enzymatic cleavage of β-GPA by ALP increases the local concentration of inorganic phosphate, which then combines with calcium in the media to drive the mineralization of the extracellular matrix.[1]

Impact on Cellular Signaling Pathways

Beyond its structural role in mineralization, the release of inorganic phosphate from β-GPA also acts as a signaling event, activating intracellular pathways that are crucial for osteogenic differentiation. The primary signaling cascades influenced by β-GPA-derived phosphate are the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the Extracellular signal-Regulated Kinase (ERK) and p38 pathways.

Activation of these pathways leads to the phosphorylation and activation of key transcription factors, most notably Runt-related transcription factor 2 (Runx2). Runx2 is considered a master regulator of osteoblast differentiation and upregulates the expression of various osteogenic marker genes, including alkaline phosphatase (ALPL), osteocalcin (BGLAP), and osterix (SP7).[2][3] The upregulation of alkaline phosphatase creates a positive feedback loop, leading to further hydrolysis of β-GPA and enhanced mineralization.

Quantitative Effects on Osteogenic Markers

The concentration of β-GPA in the culture medium has a direct and dose-dependent impact on the progression of osteogenic differentiation. This can be quantified by measuring alkaline phosphatase activity, calcium deposition, and the expression of key osteogenic genes.

Table 1: Effect of this compound Concentration on Osteogenic Markers

| Concentration of β-GPA | Alkaline Phosphatase (ALP) Activity | Calcium Deposition (Mineralization) | Relative Gene Expression (Runx2, ALP, OCN) | Reference |

| 0 mM (Control) | Baseline | None | Baseline | [4][5] |

| 2 mM | Increased | Moderate, organized nodules | Upregulated | [4] |

| 5 mM | Increased | Significant, organized nodules | Upregulated | [5][6] |

| 10 mM | Increased | High, may lead to dystrophic mineralization | Upregulated | [4][6][7] |

Note: The optimal concentration of β-GPA can vary depending on the cell type and culture conditions. Higher concentrations (≥10 mM) may lead to non-specific, dystrophic mineralization and can impact cell viability.[4]

Experimental Protocol: Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol outlines a standard method for inducing osteogenic differentiation in human mesenchymal stem cells (MSCs) using a differentiation medium supplemented with β-glycerophosphoric acid.

Materials:

-

Human Mesenchymal Stem Cells (MSCs)

-

Growth Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Osteogenic Differentiation Medium:

-

Growth Medium

-

100 nM Dexamethasone

-

50 µM Ascorbic Acid-2-Phosphate

-

10 mM this compound

-

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well tissue culture plates

-

Reagents for analysis (Alizarin Red S staining, ALP activity assay kit, RNA extraction kit)

Procedure:

-

Cell Seeding:

-

Culture human MSCs in Growth Medium in a T-75 flask until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Seed the MSCs into 6-well plates at a density of 2 x 10⁴ cells/cm².

-

Incubate at 37°C, 5% CO₂ for 24-48 hours or until the cells are fully attached and have reached confluence.

-

-

Induction of Differentiation:

-

Once the cells are confluent, aspirate the Growth Medium.

-

Wash the cells once with PBS.

-

Add 2 mL of Osteogenic Differentiation Medium to each well.

-

Incubate at 37°C, 5% CO₂.

-

-

Maintenance:

-

Change the Osteogenic Differentiation Medium every 2-3 days for the duration of the experiment (typically 14-21 days).

-

-

Analysis:

-

Alkaline Phosphatase (ALP) Staining/Activity: Can be performed at early time points (e.g., day 7 and 14).

-

Alizarin Red S Staining: To visualize calcium deposition, typically performed at later time points (e.g., day 14 and 21).

-

Gene Expression Analysis (RT-qPCR): To quantify the expression of osteogenic markers such as RUNX2, ALPL, and BGLAP at various time points throughout the differentiation process.

-

Conclusion

This compound is an indispensable reagent for in vitro osteogenic differentiation studies. Its primary role as a controlled phosphate source is fundamental for the mineralization of the extracellular matrix. Furthermore, the enzymatic release of phosphate by alkaline phosphatase initiates key signaling cascades, including the ERK and p38 MAPK pathways, which drive the expression of master osteogenic transcription factors and subsequent differentiation. The concentration of β-GPA is a critical parameter that must be optimized to achieve robust and physiologically relevant mineralization without inducing cytotoxicity. The provided protocol offers a standardized framework for the application of β-GPA in inducing osteogenic differentiation of mesenchymal stem cells, a cornerstone technique in bone tissue engineering and regenerative medicine research.

References

- 1. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differing responses of osteogenic cell lines to β-glycerophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differing responses of osteogenic cell lines to β-glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. ALP induction by beta-glycerophosphate during the non-mineralization phase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Role of β-Glycerophosphoric Acid in Bone Formation: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of beta-glycerophosphoric acid (β-GPA) in osteogenesis. This whitepaper details the core principles of β-GPA's function, provides structured quantitative data, outlines key experimental protocols, and visualizes complex signaling pathways.

At its core, β-glycerophosphoric acid serves as a crucial organic phosphate donor, a fundamental building block for the mineralization of the extracellular matrix by osteoblasts.[1][2] This process is pivotal in bone formation. The enzymatic activity of alkaline phosphatase (ALP), which is highly expressed in mature osteoblasts, hydrolyzes β-GPA. This hydrolysis leads to an increase in the local concentration of inorganic phosphate (Pi).[3][4] The elevated Pi, in conjunction with calcium ions present in the culture medium, facilitates the formation and deposition of hydroxyapatite crystals, the primary mineral component of bone.[5]

Core Mechanism of Action

The primary role of β-GPA in in vitro osteogenesis is to provide a sustained source of inorganic phosphate.[1][4] Osteoblasts, the cells responsible for bone formation, possess high levels of alkaline phosphatase (ALP) on their surface. This enzyme cleaves the phosphate group from the glycerol backbone of β-GPA. The resulting increase in extracellular inorganic phosphate concentration is a critical driver for the nucleation and growth of hydroxyapatite crystals within the collagenous extracellular matrix secreted by the osteoblasts.[5] While its primary function is as a phosphate donor, some studies suggest that the altered patterns of matrix protein phosphorylation influenced by β-GPA may also play a role in mineral deposition.[6]

It is important to note that the concentration of β-GPA used in in vitro studies is a critical factor. While concentrations in the range of 2-10 mM are commonly used to promote mineralization, higher concentrations (above 5 mM) can lead to non-specific, dystrophic mineral deposition that may not accurately reflect physiological bone formation.[5] Some studies even suggest that supplementation with β-GPA or Pi should not exceed 2 mM to avoid this non-physiological mineralization.[3][4]

Signaling Pathways in Osteogenesis

The process of osteogenesis is regulated by a complex network of signaling pathways. While β-GPA's direct role is primarily as a phosphate source, the downstream effects of increased inorganic phosphate can influence these pathways. Key signaling pathways involved in osteoblast differentiation and mineralization include the BMP-2/Smad1/5/9 and RhoA/ROCK-1 pathways.[7] Inorganic phosphate has been shown to promote osteogenic differentiation through these pathways.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of β-GPA on key markers of osteogenesis.

Table 1: Effect of β-Glycerophosphoric Acid on Alkaline Phosphatase (ALP) Activity

| Cell Type | β-GPA Concentration | Incubation Time | Fold Increase in ALP Activity (vs. Control) | Reference |

| Canine Bone Marrow-MSCs | 10 mM | 14 days | ~2-3 fold | [8] |

| Valvular Interstitial Cells | Not specified (in OIM) | 6 days | Significantly higher than control | [7] |

Table 2: Effect of β-Glycerophosphoric Acid on Matrix Mineralization (Alizarin Red S Staining)

| Cell Type | β-GPA Concentration | Incubation Time | Observation | Reference |

| Canine Bone Marrow-MSCs | 10 mM, 20 mM, 40 mM | 14 days | Comparable mineralization among all β-GPA groups | [8] |

| Human Bone Marrow-MSCs | 10 mM | 21 days | Positive Alizarin Red S staining | [9] |

| Valvular Interstitial Cells | Not specified (in OIM) | 9 days | Significantly higher calcium content than control | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the enzymatic activity of ALP, an early marker of osteogenic differentiation.

Protocol:

-

Culture cells in osteogenic induction medium containing β-GPA for the desired period (e.g., 7 or 14 days).[8][10]

-

Lyse the cells using a suitable lysis buffer (e.g., 0.2% NP-40).[11]

-

Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.[11]

-

The ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Measure the absorbance of the solution at 405 nm using a microplate reader.[11]

-

Normalize the ALP activity to the total protein or DNA content of the cell lysate to account for differences in cell number.[11]

Alizarin Red S Staining for Mineralization

Objective: To qualitatively and quantitatively assess the deposition of calcium, a key component of the mineralized matrix.

Protocol:

-

Culture cells in osteogenic induction medium with β-GPA for a sufficient duration to allow for matrix mineralization (e.g., 14 or 21 days).[9][10]

-

Fix the cells with 10% formalin or 4% paraformaldehyde for 30 minutes at room temperature.[10][11]

-

Rinse the fixed cells with deionized water.

-

Stain the cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 5-45 minutes at room temperature.[10][11]

-

Wash away the excess stain with deionized water.

-

Visualize the red-orange stained calcium deposits under a microscope.

-

For quantification, the stain can be eluted from the cells using 10% cetylpyridinium chloride, and the absorbance of the eluate can be measured at 570 nm.[10]

Conclusion

β-Glycerophosphoric acid is an indispensable component of in vitro osteogenic differentiation media, primarily functioning as a substrate for alkaline phosphatase to provide a localized and sustained source of inorganic phosphate for matrix mineralization. Understanding its mechanism of action, appropriate concentration, and the signaling pathways it influences is critical for designing robust and reproducible experiments in bone biology research and for the development of novel therapeutics for bone regeneration. This guide provides a foundational resource for professionals in the field to advance their research in this critical area.

References

- 1. The Phosphate Source Influences Gene Expression and Quality of Mineralization during In Vitro Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Mechanism of action of β-glycerophosphate on bone cell mineralization | CoLab [colab.ws]

- 4. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of beta-glycerophosphate action in mineralizing chick limb-bud mesenchymal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inorganic phosphate-osteogenic induction medium promotes osteogenic differentiation of valvular interstitial cells via the BMP-2/Smad1/5/9 and RhoA/ROCK-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Osteogenic differentiation assay [bio-protocol.org]

- 10. 4.5. Osteogenic Differentiation Assays [bio-protocol.org]

- 11. Alkaline phosphatase (ALP) activity, Alizarin red staining, Adipored assay and Oil red staining [bio-protocol.org]

Beta-Glycerophosphoric Acid as a Phosphatase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of beta-glycerophosphoric acid (β-GP), a widely used serine-threonine phosphatase inhibitor. It details its mechanism of action, applications in research, and provides specific experimental protocols for its use.

Core Concepts and Mechanism of Action

This compound is a vital tool in cellular and molecular biology for the study of protein phosphorylation, a key post-translational modification that regulates a vast array of cellular processes.[1] Its primary function in this context is the inhibition of serine/threonine phosphatases, enzymes that remove phosphate groups from serine and threonine residues on proteins.[2] By inhibiting these phosphatases, β-GP helps to preserve the phosphorylation state of proteins during cell lysis and protein extraction, which is crucial for the accurate analysis of signaling pathways.[3]

The precise mechanism of inhibition by β-GP can be complex. Studies on alkaline phosphatases have characterized its inhibitory effects as "mixed," with a predominantly competitive component.[4] This suggests that β-GP can compete with the phosphatase's substrate for binding to the active site.[4] It is important to note that β-GP is a reversible inhibitor.[3]

Beyond its role as a phosphatase inhibitor, β-GP also serves as an organic phosphate donor in cell culture, particularly in protocols for the osteogenic differentiation of stem cells.[4] In this application, it provides the necessary phosphate for the formation of hydroxyapatite, the mineral component of bone.

Data Presentation: Inhibitor Characteristics

While specific IC50 values for this compound against individual serine/threonine phosphatases such as PP1 and PP2A are not widely reported in the literature, its general characteristics and effective concentrations are well-established. It is typically used as a broad-spectrum inhibitor at millimolar concentrations.

| Property | Description |

| Target Class | Serine/Threonine Phosphatases[2] |

| Type of Inhibition | Reversible; Mixed/Competitive (for alkaline phosphatases)[3][4] |

| Typical Working Concentration | 1 mM - 100 mM[2] |

| Solubility | Water-soluble[2] |

Experimental Protocols

Preparation of Lysis Buffer for Western Blotting

This protocol outlines the preparation of a standard RIPA (Radioimmunoprecipitation Assay) buffer supplemented with this compound and other inhibitors to preserve protein phosphorylation for Western blot analysis.

Materials:

-

Tris-HCl

-

NaCl

-

NP-40 (or IGEPAL CA-630)

-

Sodium deoxycholate

-

SDS (Sodium dodecyl sulfate)

-

Sodium orthovanadate (Na₃VO₄)

-

Sodium pyrophosphate (NaPPi)

-

This compound (disodium salt)

-

Sodium fluoride (NaF)

-

Protease inhibitor cocktail

-

Ultrapure water

Procedure:

-

Prepare 1 M Tris-HCl, pH 7.4: Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L with ultrapure water.

-

Prepare 5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of ultrapure water. Bring the final volume to 1 L.

-

Prepare RIPA Buffer Base (100 mL):

-

5 mL of 1 M Tris-HCl, pH 7.4 (final concentration: 50 mM)

-

3 mL of 5 M NaCl (final concentration: 150 mM)

-

1 mL of NP-40 (or IGEPAL CA-630) (final concentration: 1%)

-

0.5 g of sodium deoxycholate (final concentration: 0.5%)

-

0.1 g of SDS (final concentration: 0.1%)

-

Bring the volume to 100 mL with ultrapure water. Store at 4°C.

-

-

Prepare Inhibitor Stock Solutions:

-

100 mM Sodium orthovanadate: Dissolve 0.184 g in 10 mL of ultrapure water.

-

1 M Sodium pyrophosphate: Dissolve 2.66 g in 10 mL of ultrapure water.

-

1 M this compound: Dissolve 2.16 g of the disodium salt in 10 mL of ultrapure water.

-

1 M Sodium fluoride: Dissolve 0.42 g in 10 mL of ultrapure water.

-

Store inhibitor stock solutions in aliquots at -20°C.

-

-

Prepare Complete Lysis Buffer (just before use): For every 10 mL of RIPA buffer base, add:

-

100 µL of 100 mM Sodium orthovanadate (final concentration: 1 mM)

-

100 µL of 1 M Sodium pyrophosphate (final concentration: 10 mM)

-

100 µL of 1 M this compound (final concentration: 10 mM)

-

500 µL of 1 M Sodium fluoride (final concentration: 50 mM)

-

1 tablet of protease inhibitor cocktail (or as recommended by the manufacturer).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add the complete, ice-cold lysis buffer to the cell pellet or plate.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Immunoprecipitation Protocol

This protocol describes the use of a lysis buffer containing this compound for immunoprecipitation to isolate a specific protein while preserving its phosphorylation state.

Materials:

-

IP Lysis Buffer (see below)

-

Primary antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., IP Lysis Buffer without detergents or PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

IP Lysis Buffer (50 mL):

-

1 mL of 1 M Tris-HCl, pH 7.5 (final concentration: 20 mM)

-

1.37 mL of 5 M NaCl (final concentration: 137 mM)

-

200 µL of 0.5 M EDTA (final concentration: 2 mM)

-

1.25 mL of 1 M this compound (final concentration: 25 mM)

-

50 µL of 100 mM Sodium orthovanadate (final concentration: 0.1 mM)

-

0.5 mL of 100% Triton X-100 (final concentration: 1%)

-

Protease inhibitor cocktail

-

Bring volume to 50 mL with ultrapure water.

Procedure:

-

Cell Lysis: Prepare cell lysates as described in the Western blot protocol using the IP Lysis Buffer.

-

Pre-clearing (Optional): Add 20-30 µL of protein A/G bead slurry to 500 µg of protein lysate. Incubate with rotation for 1 hour at 4°C. Centrifuge and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (typically 1-5 µg) to the pre-cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.

-

Capture: Add 30-50 µL of protein A/G bead slurry to the lysate-antibody mixture. Incubate with rotation for 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

-

Elution: After the final wash, remove all supernatant. Add 30-50 µL of 2x Laemmli sample buffer to the beads. Boil for 5-10 minutes at 95°C to elute the protein.

-

Analysis: The eluted sample is ready for analysis by Western blotting.

In Vitro Phosphatase Inhibition Assay for IC50 Determination

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified serine/threonine phosphatase (e.g., PP1 or PP2A)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.1 mg/mL BSA)

-

p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM in water)

-

This compound stock solution (e.g., 1 M in water)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Serial Dilutions of this compound: Prepare a series of dilutions of β-GP in the Assay Buffer. A typical range to test would be from 100 mM down to 0.1 mM.

-

Set up the Assay Plate:

-

Blank wells: 50 µL of Assay Buffer.

-

Control wells (no inhibitor): 25 µL of Assay Buffer and 25 µL of phosphatase solution.

-

Inhibitor wells: 25 µL of each β-GP dilution and 25 µL of phosphatase solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Start the Reaction: Add 50 µL of a pre-warmed working solution of pNPP (e.g., 10 mM in Assay Buffer) to all wells.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the Reaction: Add 50 µL of Stop Solution to all wells.

-

Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each β-GP concentration relative to the control (no inhibitor) wells.

-

Plot the percentage of inhibition versus the log of the β-GP concentration.

-

Determine the IC50 value, which is the concentration of β-GP that results in 50% inhibition of phosphatase activity.

-

Mandatory Visualizations

Signaling Pathway Diagram: Regulation of the ERK/MAPK Pathway

Caption: Regulation of the ERK/MAPK signaling pathway by PP2A and its inhibition by this compound.

Experimental Workflow Diagram: Western Blotting for Phosphorylated Proteins

Caption: Western blot workflow highlighting the critical step of cell lysis with phosphatase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. The mechanism of beta-glycerophosphate action in mineralizing chick limb-bud mesenchymal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Beta-Glycerophosphoric Acid in Stem Cell Fate: A Technical Guide to Signaling Pathways and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glycerophosphoric acid (β-GPA), a phosphate salt of glycerol, is a widely utilized supplement in stem cell culture, particularly for inducing osteogenic differentiation. Its primary role is to serve as a source of inorganic phosphate (Pi), a critical component of the hydroxyapatite crystal lattice that constitutes the mineralized matrix of bone. Beyond this fundamental function, β-GPA actively participates in intracellular signaling cascades that govern stem cell fate, making it a key molecule in the fields of regenerative medicine and drug discovery. This technical guide provides an in-depth exploration of the signaling pathways modulated by β-GPA in stem cells, accompanied by detailed experimental protocols and quantitative data summaries to facilitate reproducible research.

Core Signaling Pathways of this compound

β-GPA influences stem cell differentiation primarily through two interconnected mechanisms: providing a substrate for mineralization and activating key intracellular signaling pathways. Once added to the culture medium, β-GPA is hydrolyzed by tissue-nonspecific alkaline phosphatase (TNAP), an enzyme highly expressed on the surface of osteoprogenitor cells. This enzymatic cleavage releases inorganic phosphate, which then triggers a cascade of signaling events.

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The increase in extracellular inorganic phosphate concentration is a key trigger for the activation of the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

Mechanism of Activation: Inorganic phosphate is transported into the cell, leading to the activation of the ERK1/2 signaling cascade.[1] This involves a series of phosphorylation events, culminating in the phosphorylation of ERK1/2.

-

Downstream Effects: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates the master osteogenic transcription factor, Runt-related transcription factor 2 (RUNX2).[1]

-

Gene Regulation: Activated RUNX2 then binds to the promoter regions of key osteogenic genes, including alkaline phosphatase (ALP), collagen type I (COL1A1), and osteocalcin (OCN), driving their expression and promoting the osteoblastic phenotype.

Caption: MAPK/ERK Signaling Pathway Activation by β-GPA.

The Phosphoinositide 3-Kinase (PI3K/Akt) Pathway

The PI3K/Akt signaling pathway is another critical regulator of cell survival, proliferation, and differentiation that is influenced by β-GPA, although the direct activation mechanism is less clearly defined than for the MAPK/ERK pathway.

-

Mechanism of Activation: The activation of the PI3K/Akt pathway may be a downstream consequence of growth factor signaling, which can be modulated by the cellular changes induced by osteogenic differentiation.

-

Downstream Effects: Activated Akt (p-Akt) can influence a wide range of cellular processes. In the context of osteogenesis, it can promote cell survival, preventing apoptosis during the demanding process of differentiation and matrix deposition. It may also indirectly influence the expression of osteogenic genes.

Caption: PI3K/Akt Signaling Pathway in β-GPA-mediated effects.

Data Presentation: Quantitative Effects of β-Glycerophosphoric Acid

The following tables summarize the dose-dependent and time-course effects of β-GPA on key osteogenic markers in mesenchymal stem cells (MSCs). While precise quantitative values can vary depending on the specific cell line, donor, and experimental conditions, these tables provide a general overview of the observed trends.

Table 1: Dose-Dependent Effects of β-Glycerophosphoric Acid on Osteogenic Markers in Canine MSCs (Day 14)

| β-GPA Concentration | Osterix Expression | Collagen Type I alpha 1 Expression | Osteocalcin Expression | RUNX2 Expression |

| 10 mM | Upregulating Trend | Upregulating Trend | Upregulating Trend | Upregulating Trend |

| 20 mM | Upregulating Trend | Upregulating Trend | Upregulating Trend | Suppressing Trend |

| 40 mM | Upregulating Trend | Upregulating Trend | Upregulating Trend | Suppressing Trend |

Source: Data compiled from qualitative trends reported in studies on canine bone marrow-derived mesenchymal stem cells.[2][3][4]

Table 2: Time-Course of Osteogenic Marker Expression in MSCs with β-GPA Treatment

| Time Point | RUNX2 Expression | Alkaline Phosphatase (ALP) Expression | Osteocalcin (OCN) Expression |

| Early (Days 3-7) | Peaks early | Increases | Low |

| Mid (Days 7-14) | Decreases | Peaks | Starts to increase |

| Late (Days 14-21) | Low/Baseline | Decreases | Peaks |

Source: Generalized temporal expression patterns observed in multiple studies.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the signaling pathways of β-GPA. The following are detailed protocols for key assays used to assess osteogenic differentiation.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteogenic differentiation. Its activity can be quantified using a colorimetric assay.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase standard

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Stop solution (e.g., 3N NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture stem cells with or without osteogenic induction medium containing β-GPA for the desired time period.

-

Wash cells twice with PBS.

-

Lyse the cells with cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Add a known volume of cell lysate to a 96-well plate.

-

Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the ALP activity based on a standard curve generated using the alkaline phosphatase standard.

Alizarin Red S Staining for Mineralization

Alizarin Red S is a dye that specifically binds to calcium deposits, allowing for the visualization and quantification of matrix mineralization, a hallmark of late-stage osteogenesis.

Materials:

-

Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

-

10% (v/v) acetic acid

-

10% (v/v) ammonium hydroxide

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA) for fixation

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture stem cells in osteogenic induction medium containing β-GPA for 14-21 days.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with deionized water.

-

Add the Alizarin Red S staining solution to each well and incubate for 20 minutes at room temperature.

-

Aspirate the staining solution and wash the wells four to five times with deionized water to remove unbound dye.

-

For Quantification: a. Add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain. b. Transfer the supernatant to a new tube and heat at 85°C for 10 minutes. c. Cool on ice for 5 minutes and centrifuge to pellet any precipitate. d. Transfer the supernatant to a new 96-well plate and neutralize with 10% ammonium hydroxide. e. Read the absorbance at 405 nm.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

qRT-PCR is used to quantify the expression levels of key osteogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Culture cells as described above and harvest at different time points.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot for Phosphorylated ERK and Akt

Western blotting is used to detect the phosphorylation and subsequent activation of key signaling proteins.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with β-GPA for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of β-GPA on stem cell differentiation.

Caption: A typical experimental workflow for studying β-GPA effects.

Conclusion

This compound is more than just a simple phosphate donor in stem cell culture; it is an active signaling molecule that plays a crucial role in directing osteogenic differentiation. By activating the MAPK/ERK pathway and influencing the PI3K/Akt pathway, β-GPA orchestrates a complex series of events that lead to the expression of key osteogenic genes and the formation of a mineralized matrix. A thorough understanding of these signaling pathways, coupled with rigorous and standardized experimental protocols, is essential for advancing research in bone tissue engineering and developing novel therapeutic strategies for skeletal regeneration. This guide provides a foundational framework for researchers to design and execute experiments aimed at further unraveling the intricate role of β-GPA in stem cell biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Osteogenic Programming of Human Mesenchymal Stem Cells with Highly Efficient Intracellular Delivery of RUNX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative phosphoproteomics reveals ectopic ATP synthase on mesenchymal stem cells to promote tumor progression via ERK/c-Fos pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of Beta-Glycerophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of beta-glycerophosphoric acid (β-GPA). A crucial reagent in various biological research applications, particularly in the fields of bone mineralization and cell signaling, a thorough understanding of its characteristics is paramount for experimental design and data interpretation. This document synthesizes available data on its chemical structure, physicochemical properties, and stability under various conditions, and provides detailed experimental methodologies for key cited experiments.

Chemical Identity and Structure

This compound, also known as glycerol 2-phosphate, is a glycerophosphate where the phosphate group is esterified to the second carbon of the glycerol backbone.[1] Unlike its isomers, alpha-glycerophosphoric acid (glycerol 1-phosphate and glycerol 3-phosphate), the beta-isomer is not chiral. It is commonly available as a disodium salt, often in its pentahydrate form.

Synonyms: Glycerol 2-phosphate, β-Glycerophosphate, 1,3-dihydroxypropan-2-yl dihydrogen phosphate.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for preparing solutions of desired concentrations and for understanding its behavior in aqueous environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₉O₆P | [1][2] |

| Molecular Weight | 172.07 g/mol | [1] |

| pKa (Strongest Acidic) | 1.13 (Predicted) | |

| Water Solubility | 30.7 g/L (Predicted) | |

| Freely soluble | [3] | |

| 10 mg/mL | [4] | |

| 100 mg/mL in PBS | ||

| Appearance | White crystalline powder | [5] |

| logP | -1.8 (Predicted) |

Chemical Stability

This compound is generally considered stable under normal laboratory storage conditions.[6] However, its stability in aqueous solutions is influenced by factors such as pH and temperature.

General Stability and Storage

The disodium salt of this compound is stable under normal temperatures and pressures.[6] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Stock solutions are typically prepared in water, sterilized by filtration, aliquoted, and stored at -20°C.

pH and Temperature Dependent Stability

Incompatibilities and Decomposition

This compound is incompatible with strong oxidizing agents.[6] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and oxides of phosphorus.[6]

Enzymatic Hydrolysis

In biological systems and in vitro cell culture, the most significant degradation pathway for this compound is enzymatic hydrolysis, primarily by alkaline phosphatase (ALP).

Role as a Phosphate Source

In numerous cell culture applications, particularly for osteogenic differentiation, this compound serves as an organic phosphate source.[7] Cellular alkaline phosphatases hydrolyze the ester bond, releasing inorganic phosphate (Pi) which is then utilized by the cells for matrix mineralization.[8][9] Studies have shown that in the presence of osteoblasts, a significant portion of this compound is hydrolyzed within 24 hours.[8]

Experimental Protocol: Quantification of Alkaline Phosphatase-Mediated Hydrolysis of this compound

This protocol outlines a method to quantify the release of inorganic phosphate from this compound by alkaline phosphatase.

Materials:

-

This compound disodium salt

-

Alkaline phosphatase (e.g., from bovine intestinal mucosa)

-

Tris-HCl buffer (pH 9.0)

-

Malachite Green colorimetric phosphate assay kit

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 M in water).

-

Prepare a working solution of alkaline phosphatase in Tris-HCl buffer. The optimal concentration should be determined empirically.

-

Set up the reaction: In a microcentrifuge tube, combine the Tris-HCl buffer, a specific concentration of this compound (e.g., 10 mM final concentration), and initiate the reaction by adding the alkaline phosphatase solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution provided in the phosphate assay kit or by heat inactivation (e.g., 65°C for 10 minutes).

-

Quantify the released inorganic phosphate using the Malachite Green assay according to the manufacturer's instructions. This involves adding the Malachite Green reagent to a sample of the reaction mixture and measuring the absorbance at a specific wavelength (typically around 620 nm).

-

Generate a standard curve using the phosphate standard solution to determine the concentration of inorganic phosphate in the samples.

-

Calculate the amount of hydrolyzed this compound based on the amount of inorganic phosphate released.

Role in Signaling Pathways

Beyond its role as a simple phosphate donor, this compound also functions as a competitive inhibitor of alkaline phosphatase and a general inhibitor of serine/threonine phosphatases, thereby influencing cellular signaling pathways.[10][11]

Phosphatase Inhibition

This compound can competitively inhibit the activity of alkaline phosphatase, meaning it competes with other substrates for the active site of the enzyme.[10] This is a critical consideration in experimental design, as the concentration of this compound can modulate the enzymatic activity of ALP. It is also widely used as a broad-spectrum serine/threonine phosphatase inhibitor in cell lysis buffers to preserve the phosphorylation state of proteins for downstream analysis.[4][11]

Signaling in Osteogenesis

In the context of osteogenic differentiation, the controlled release of inorganic phosphate from this compound by cellular ALP is a key trigger for mineralization. This localized increase in phosphate concentration, along with the presence of calcium, drives the deposition of hydroxyapatite crystals in the extracellular matrix.[8][9]

Experimental Workflows and Logical Relationships

The use of this compound in research often involves a series of steps from solution preparation to the analysis of its effects.

Conclusion

This compound is a versatile and widely used chemical in biological research. Its primary roles as an organic phosphate donor and a phosphatase inhibitor are central to its application in studying mineralization and cell signaling. While its general chemical properties are well-documented, a deeper, quantitative understanding of its stability profile under various pH and temperature conditions is an area that warrants further investigation. The experimental protocols and diagrams provided in this guide offer a framework for the effective use and study of this important compound.

References

- 1. beta-Glycerophosphate | C3H9O6P | CID 2526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB023021) - FooDB [foodb.ca]

- 3. This compound, disodium salt pentahydrate, 98% | Fisher Scientific [fishersci.ca]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. 410991000 [thermofisher.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. β-Glycerophosphate disodium salt pentahydrate | 13408-09-8 [chemicalbook.com]

- 8. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-glycerophosphate accelerates calcification in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive, uncompetitive, and mixed inhibitors of the alkaline phosphatase activity associated with the isolated brush border membrane of the tapeworm Hymenolepis diminuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycerol 2-phosphate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Early Research History of Beta-Glycerophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glycerophosphoric acid, a key intermediate in various metabolic pathways and a widely used research tool, has a rich history rooted in the foundational period of organic chemistry and biochemistry. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis and purification, and its early applications in scientific research. We will delve into the seminal experiments that characterized this molecule and distinguished it from its isomers, presenting the available quantitative data and detailed experimental protocols from foundational studies.

The Dawn of an Isomer: The Discovery of Glycerophosphoric Acid

The journey into the world of glycerophosphoric acid began in the mid-19th century with the pioneering work of French chemist Charles-Adolphe Wurtz . In 1845, Wurtz was the first to synthesize glycerophosphoric acid by reacting glycerol with phosphoric acid. At this early stage, the product was a mixture of isomers, and the distinction between the alpha- and beta- forms was not yet understood.

Experimental Protocol: Wurtz's Synthesis of Glycerophosphoric Acid (1845)

-

Reactants: Glycerol and concentrated phosphoric acid.

-

Procedure: The two reactants were heated together. This direct esterification process resulted in the formation of a mixture of glycerophosphoric acid isomers.

-

Product: A viscous liquid, which was a combination of what we now know as alpha- and this compound, as well as some unreacted starting materials and side products.

It is important to note that the concept of structural isomerism was still in its infancy, and the analytical techniques to separate and identify the alpha- and beta-isomers would not be developed for several decades.

Distinguishing the Isomers: Early 20th Century Advances

The early 20th century marked a significant turning point in the study of glycerophosphoric acid. As biochemical research advanced, so did the need to understand the precise structure of molecules involved in biological processes. The work of several research groups was instrumental in the separation and characterization of the alpha- and beta-isomers.

Tutin and Hann's Contributions (1906)

Frank Tutin and A.C.O. Hann made significant strides in separating the isomers of glycerophosphoric acid. Their work, detailed in "The relation between natural and synthetical glycerylphosphoric acids. Pt. II" (1906), focused on the differential solubility of the calcium and barium salts of the alpha- and beta-isomers.

Experimental Protocol: Separation of α- and β-Glycerophosphates via Salt Formation (Tutin and Hann, 1906)

This protocol leverages the differing solubilities of the calcium and barium salts of the two isomers in water.

-

Preparation of the Mixed Acids: A mixture of glycerophosphoric acid isomers was prepared by heating glycerol with phosphoric acid.

-

Formation of Calcium Salts: The acidic mixture was neutralized with calcium carbonate. This resulted in the precipitation of a mixture of calcium alpha- and beta-glycerophosphate.

-

Fractional Crystallization of Calcium Salts: The mixture of calcium salts was then subjected to fractional crystallization from hot water. The less soluble calcium alpha-glycerophosphate would crystallize out first upon cooling, leaving the more soluble calcium beta-glycerophosphate in the mother liquor.

-

Formation of Barium Salts: A similar process was employed using barium carbonate to form the barium salts. The differing solubilities of the barium salts also allowed for fractional crystallization to separate the isomers.

Data Presentation: Solubility of Glycerophosphate Salts (Tutin and Hann, 1906)

| Salt | Isomer | Solubility in Water ( g/100 mL) at 16°C |

| Calcium Glycerophosphate | α-isomer | Less Soluble (exact value not specified) |

| β-isomer | More Soluble (exact value not specified) | |

| Barium Glycerophosphate | α-isomer | Less Soluble (exact value not specified) |

| β-isomer | More Soluble (exact value not specified) |

Note: While Tutin and Hann established the principle of differential solubility, precise quantitative solubility data from their 1906 paper is not available. The focus was on the qualitative difference that enabled separation.

King and Pyman's Synthesis and Characterization (1914)

Building on earlier work, Harold King and Frank Lee Pyman in their 1914 paper, "The Constitution of the Glycerylphosphates. The Synthesis of a- and p- Glycerylphosphates," provided more defined synthetic routes for each isomer and further characterized their properties. They developed a method for the specific synthesis of this compound.

Experimental Protocol: Synthesis of β-Glycerophosphoric Acid (King and Pyman, 1914)

This method aimed to preferentially synthesize the beta-isomer.

-

Starting Material: 1,3-Dichlorohydrin.

-

Phosphorylation: The 1,3-dichlorohydrin was treated with trisodium phosphate. The phosphate group attacks the central carbon, leading to the formation of the beta-glycerophosphate structure.

-

Hydrolysis: The resulting product was then hydrolyzed to yield this compound.

-

Purification: The product was purified by conversion to its barium salt, which was then recrystallized.

Data Presentation: Melting Points of Quinine Salts (King and Pyman, 1914)

To further distinguish the isomers, King and Pyman prepared their quinine salts and determined their melting points.

| Quinine Salt | Melting Point (°C) |

| α-Glycerophosphate | Becomes transparent at 155-156 |

| β-Glycerophosphate | Melts sharply at 178-180 |

Visualization of Key Concepts

Diagram: Synthesis of Glycerophosphoric Acid (Wurtz, 1845)

Caption: Wurtz's original synthesis of glycerophosphoric acid.

Diagram: Separation of Isomers by Fractional Crystallization

Caption: Separation of α- and β-isomers via salt solubility.

Early Research Applications and Significance

The availability of purified this compound was a crucial step for the burgeoning field of biochemistry in the early 20th century. While detailed signaling pathways as we know them today were not elucidated, its use was foundational in several areas:

-

Enzyme Specificity: Purified isomers of glycerophosphoric acid were instrumental in studying the specificity of phosphatases, enzymes that cleave phosphate groups. Researchers could investigate whether these enzymes preferentially hydrolyzed the alpha- or beta-isomer, providing early insights into enzyme-substrate interactions.

-

Metabolic Studies: As a component of glycerophospholipids, understanding the metabolism of glycerophosphoric acid was central to early studies of lipid biochemistry.

-

Precursor to Modern Applications: The early work on synthesis and purification laid the groundwork for the widespread use of this compound in modern research, particularly in cell culture for inducing osteogenic differentiation and as a phosphatase inhibitor in cell lysates.

Conclusion

The story of this compound's discovery and early history is a testament to the incremental nature of scientific progress. From Wurtz's initial synthesis of an isomeric mixture to the meticulous separation and characterization work of researchers like Tutin, Hann, King, and Pyman, the journey to understanding this seemingly simple molecule was a multi-decade endeavor. The experimental protocols and quantitative data from this era, though rudimentary by today's standards, were foundational for the development of biochemistry and continue to have a lasting impact on scientific research.

Beta-Glycerophosphoric Acid: A Technical Guide to its Application as an Organic Phosphate Source in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glycerophosphoric acid (β-GPA), a glycerophosphate, is a widely utilized organic phosphate source in biomedical research, particularly in the fields of cell culture, tissue engineering, and drug discovery. Its primary role is to serve as a substrate for alkaline phosphatase (ALP), an enzyme crucial for providing inorganic phosphate (Pi) to drive various cellular processes. This technical guide provides an in-depth overview of β-GPA, its mechanism of action, and detailed protocols for its application in osteogenic differentiation and related assays.

Chemical and Physical Properties

This compound is typically available as its disodium salt hydrate. It is a white, crystalline powder with good solubility in water.[1][2] Unlike mixtures of α- and β-glycerophosphate, high-purity β-GPA contains low levels of free inorganic phosphate, which is advantageous for preventing unwanted precipitation in culture media and avoiding irregular cell growth.[1][2][3]

Mechanism of Action

The utility of β-GPA as a phosphate source is intrinsically linked to the activity of cellular alkaline phosphatase.[4][5] Osteogenic cells, such as osteoblasts and mesenchymal stem cells undergoing osteogenic differentiation, express high levels of ALP on their cell surface. ALP hydrolyzes the ester bond in β-GPA, releasing glycerol and, more importantly, inorganic phosphate (Pi) into the local microenvironment.[4][5] This localized increase in Pi concentration is a critical driver for the mineralization of the extracellular matrix, a hallmark of bone formation.[4] Studies have shown that within 24 hours, a significant portion of β-GPA in the culture medium can be hydrolyzed by bone cells.[4][5]

It is important to note that β-GPA is not solely a passive phosphate donor. The released inorganic phosphate can also act as an intracellular signaling molecule, influencing the expression of osteogenic genes.[6]

Applications in Osteogenic Differentiation

A standard and widely adopted method for inducing osteogenic differentiation in vitro involves supplementing cell culture medium with a cocktail of reagents, including dexamethasone, ascorbic acid, and β-glycerophosphoric acid.[6][7][8][9]

-

Dexamethasone: A synthetic glucocorticoid that promotes the commitment of mesenchymal stem cells to the osteoblastic lineage.[6]

-

Ascorbic Acid: An essential cofactor for collagen synthesis, which forms the organic scaffold of the bone matrix.[6][7]

-

This compound: Provides the necessary phosphate for the formation of hydroxyapatite crystals, the mineral component of bone.[6][7]

The synergistic action of these components effectively mimics the in vivo environment, leading to the differentiation of progenitor cells into mature, mineralizing osteoblasts.

Quantitative Data Summary

The following tables summarize the typical concentrations and incubation times for reagents used in osteogenic differentiation protocols and subsequent analysis.

Table 1: Osteogenic Differentiation Media Components

| Component | Stock Concentration | Final Concentration | Reference |

| Dexamethasone | 1 mM - 10 mM | 0.1 µM - 100 nM | [8][10][11] |

| Ascorbic Acid/Ascorbic Acid 2-Phosphate | 0.1 M | 50 µM - 0.2 mM | [8][10] |

| This compound | 1 M | 10 mM - 40 mM | [8][12] |

Table 2: Common Experimental Parameters

| Assay | Cell Type | β-GPA Concentration | Incubation Time | Reference |

| Osteogenic Differentiation | Mesenchymal Stem Cells | 10 mM | 14 - 21 days | [8][10] |

| Osteogenic Differentiation | Pre-osteoblasts (MC3T3-E1) | 10 mM | 14 - 21 days | [13] |

| Alkaline Phosphatase Activity | Osteoblastic cells | 10 mM | 7 - 14 days | [13] |

| Alizarin Red S Staining | Osteoblastic cells | 10 mM | 14 - 21 days | [2][13] |

Experimental Protocols

Preparation of Osteogenic Induction Medium

This protocol describes the preparation of a standard osteogenic induction medium.

Materials:

-

Basal medium (e.g., DMEM-low glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

L-Glutamine (100X)

-

Dexamethasone (10 mM stock)

-

Ascorbic acid 2-phosphate (0.1 M stock)

-

This compound disodium salt hydrate (1 M stock)

-

Sterile conical tubes and pipettes

Procedure:

-

To prepare 10 mL of osteogenic induction medium, aseptically combine the following in a sterile 50 mL conical tube:

-

8.7 mL DMEM-low glucose

-

1 mL Fetal Bovine Serum

-

100 µL Penicillin-Streptomycin (100X)

-

100 µL L-Glutamine (100X)

-

-

Add the inducing reagents:

-

1 µL of 10 mM Dexamethasone stock solution (final concentration: 1 µM)

-

20 µL of 0.1 M Ascorbic acid 2-phosphate stock solution (final concentration: 0.2 mM)

-

100 µL of 1 M this compound stock solution (final concentration: 10 mM)

-

-

Gently mix the medium by inverting the tube.

-

The medium is ready for use. Store at 4°C for up to two weeks.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay quantifies the enzymatic activity of ALP, an early marker of osteogenic differentiation.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay buffer (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture cells in a 96-well plate under osteogenic conditions.

-

At the desired time point, aspirate the culture medium and wash the cells once with PBS.

-

Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature to lyse the cells.

-

Prepare the ALP reaction solution by mixing the assay buffer and pNPP substrate according to the manufacturer's instructions.

-

Add 100 µL of the ALP reaction solution to each well containing the cell lysate.

-

Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

-

Stop the reaction by adding 50 µL of 0.2 N NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the ALP activity relative to a p-nitrophenol standard curve and normalize to total protein content or cell number.[14]

Alizarin Red S Staining for Mineralization

This staining protocol visualizes calcium deposits in the extracellular matrix, a late marker of osteogenic differentiation.[4][15]

Materials:

-

4% Paraformaldehyde (PFA) or 10% Formalin

-

Alizarin Red S (ARS) staining solution (40 mM, pH 4.2)

-

Phosphate-buffered saline (PBS)

-

Distilled water

-

6-well plates

-

Microscope

Procedure:

-

After the desired period of osteogenic induction, carefully aspirate the culture medium.

-

Gently wash the cells twice with PBS.[15]

-

Fix the cells by adding 1 mL of 4% PFA or 10% formalin to each well and incubating for 30 minutes at room temperature.[15]

-

Aspirate the fixative and wash the cells three times with distilled water.[15]

-

Add 1 mL of Alizarin Red S staining solution to each well and incubate for 5-10 minutes at room temperature with gentle agitation.[15]

-

Aspirate the staining solution and wash the wells five times with distilled water to remove excess stain.[4]

-

Add 1 mL of PBS to each well to prevent the cells from drying out.

-

Visualize the red-orange mineralized nodules under a microscope.

Signaling Pathways and Visualizations

The inorganic phosphate released from β-GPA can influence intracellular signaling cascades that regulate osteogenic differentiation. The ERK/MAPK and PI3K/Akt pathways are two key signaling networks involved in this process.

Experimental Workflow for Osteogenic Differentiation and Analysis

Signaling Pathway of β-GPA in Osteogenesis

Detailed Osteogenic Signaling Pathways

Conclusion

This compound is an indispensable tool for in vitro studies of osteogenesis and biomineralization. Its efficacy as an organic phosphate source, coupled with its influence on key signaling pathways, makes it a cornerstone of many experimental models. Adherence to optimized protocols and a thorough understanding of its mechanism of action are crucial for obtaining reliable and reproducible results in research and development settings. It is recommended that supplementation with β-GPA or inorganic phosphate should not exceed 2 mM to avoid nonphysiological mineral deposition in bone cell cultures.[4][5]

References

- 1. drmillett.com [drmillett.com]

- 2. Mineralization and Alizarin red S staining [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 5. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106434539A - Osteogenic induction medium and osteogenic differentiation method - Google Patents [patents.google.com]

- 8. Osteogenic differentiation assay [bio-protocol.org]

- 9. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Osteogenic differentiation [bio-protocol.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Frontiers | Preliminary study on the preparation of antler powder/chitosan/β-glycerophosphate sodium/polyvinyl alcohol porous hydrogel scaffolds and their osteogenic effects [frontiersin.org]

- 14. e-century.us [e-century.us]

- 15. oricellbio.com [oricellbio.com]

An In-depth Technical Guide to the Metabolic Fate of Beta-Glycerophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Beta-glycerophosphoric acid (β-GP), also commonly known as glycerol-2-phosphate, is an organic phosphate donor widely utilized in biomedical research. Its primary application lies in the in vitro induction of osteogenic differentiation from stem cells, where it serves as a crucial source of inorganic phosphate for bone matrix mineralization.[1][2][3][4] While its role and metabolic fate in cell culture systems are well-documented, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) in vivo remains less characterized in publicly available literature. This guide provides a detailed overview of the current understanding of the metabolic fate of this compound, focusing on its enzymatic breakdown, cellular effects, and the signaling pathways it influences.

I. In Vitro Metabolism: Hydrolysis by Alkaline Phosphatase

The principal metabolic pathway for this compound in biological systems is its hydrolysis into glycerol and inorganic phosphate (Pi). This reaction is catalyzed by the enzyme alkaline phosphatase (ALP), which is ubiquitously present in various tissues and on the cell surface.[5][6][7][8]

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(Alkaline Phosphatase)--> Glycerol + Inorganic Phosphate

This process is fundamental to the use of β-GP in osteogenic differentiation media, as the local release of a high concentration of inorganic phosphate is a key trigger for mineralization.[1][7] Studies have shown that within 24 hours of administration to bone cell cultures, as much as 80% of a 10 mM dose of β-GP can be hydrolyzed.[7]

Diagram of this compound Metabolism

Caption: Enzymatic hydrolysis of this compound.

II. Cellular and Signaling Effects

The metabolic products of this compound, particularly inorganic phosphate, have significant effects on cellular behavior and signaling, primarily in the context of osteogenesis.

A. Role in Mineralization and Osteogenic Gene Expression:

The inorganic phosphate released from the hydrolysis of β-GP is a direct building block for hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone.[1] Beyond its structural role, inorganic phosphate also functions as an intracellular signaling molecule.[1] It enters the cell and modulates the expression of several osteogenic genes, including osteopontin and Bone Morphogenetic Protein 2 (BMP2), through the phosphorylation of extracellular signal-regulated kinases (ERK).[1]

B. Effects on Cellular Bioenergetics:

Recent studies have indicated that β-GP can influence the bioenergetic profile of cells. In vascular smooth muscle cells (VSMCs), β-GP has been shown to increase mitochondrial respiration and ATP production while decreasing spare respiratory capacity.[9] It can also shift the cell's metabolic phenotype to be more oxidative and less glycolytic.[9] Furthermore, β-GP has been observed to induce mitochondrial-dependent oxidative stress, which may contribute to cellular transdifferentiation and calcification.[9][10]

Signaling Pathway of Inorganic Phosphate in Osteogenesis

References

- 1. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. b-Glycerophosphate, 154804-51-0, BioUltra, G9422, Sigma-Aldrich [sigmaaldrich.com]

- 4. oncotarget.com [oncotarget.com]

- 5. The mechanism of hydrolysis of beta-glycerophosphate by kidney alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of hydrolysis of beta-glycerophosphate by kidney alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 9. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Beta-Glycerophosphoric Acid in Extracellular Matrix Mineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular matrix (ECM) mineralization is a hallmark of bone formation, a complex and tightly regulated process essential for skeletal development and homeostasis. In the context of in vitro osteogenic studies, beta-glycerophosphoric acid (β-GPA) is a cornerstone supplement, serving as a readily available organic phosphate source crucial for inducing and sustaining the mineralization of the ECM by osteoblasts. This technical guide provides an in-depth exploration of the multifaceted role of β-GPA in ECM mineralization, detailing its mechanism of action, established experimental protocols, and the intricate signaling pathways it influences. Quantitative data from key studies are summarized, and mandatory visualizations are provided to elucidate complex biological processes and experimental workflows, offering a comprehensive resource for researchers in bone biology and drug development.

Introduction to Extracellular Matrix Mineralization

The formation of bone, or ossification, involves the deposition of hydroxyapatite crystals within an organic matrix, primarily composed of type I collagen.[1][2] This process, known as mineralization, confers bone with its characteristic strength and rigidity. Osteoblasts, the bone-forming cells, play a central role by synthesizing and secreting the organic components of the ECM and orchestrating the deposition of mineral.[2] The mineralization process is not a simple precipitation of calcium and phosphate ions but a highly controlled cellular event.[3][4] Key factors include the local concentrations of calcium and inorganic phosphate (Pi), the presence of a suitable collagenous scaffold, and the regulation of mineralization inhibitors.[3]

The Core Function of this compound

In in vitro models of osteogenesis, the culture medium is supplemented with osteogenic factors to mimic the physiological environment of bone formation.[5] this compound is a critical component of this osteogenic cocktail, primarily functioning as a substrate for the enzyme alkaline phosphatase (ALP).[6][7]

Mechanism of Action: The Role of Alkaline Phosphatase

Osteoblasts exhibit high levels of ALP activity on their cell surface.[7][8] ALP is an ectoenzyme that catalyzes the hydrolysis of phosphate esters, including β-GPA.[6][7] This enzymatic reaction releases inorganic phosphate ions (Pi) into the extracellular space, thereby increasing the local Pi concentration.[9][10] The elevated local concentration of Pi, along with calcium present in the culture medium, leads to a supersaturated state, driving the nucleation and growth of hydroxyapatite crystals within the collagenous ECM.[6]

Beyond providing a source of Pi, ALP also promotes mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][6] Thus, the action of ALP on substrates like β-GPA has a dual effect: increasing the concentration of a mineralization promoter (Pi) while decreasing the concentration of a mineralization inhibitor (PPi).[7]

Quantitative Insights into β-GPA-Mediated Mineralization

The concentration of β-GPA in osteogenic media is a critical parameter that significantly influences the extent and nature of ECM mineralization.

| Parameter | Concentration Range | Cell Type | Observation | Reference(s) |

| Optimal Mineralization | 2-10 mM | Rat calvarial osteoblasts, Mouse osteoblasts | Promotes the formation of well-defined, trabecular-like bone nodules. | [6] |

| Dystrophic Mineralization | >5-10 mM | Rat calvarial osteoblasts, Mouse osteoblasts | Leads to widespread, non-specific mineral deposition and can impair cell viability. | [6] |

| Inhibition of Proliferation | 10 mM | Saos-2 cells | Significantly decreased cell numbers. | [11][12] |

| Hydrolysis Rate | 10 mM | MC3T3-E1, ROS 17/2.8, chick osteoblasts | Nearly 80% of β-GPA is hydrolyzed within 24 hours. | [9][10][13] |

| Induction of Osteogenic Markers | 20-40 mM | Canine bone marrow MSCs | Dose-dependent upregulation of osterix, collagen type I alpha 1, and osteocalcin. | [14] |

Table 1: Summary of Quantitative Data on the Effects of β-Glycerophosphoric Acid Concentration.

Detailed Experimental Protocols

Standard in vitro mineralization assays are essential for studying osteoblast function and for screening potential therapeutic agents. These protocols typically involve the culture of osteogenic cells in the presence of an osteogenic medium containing ascorbic acid and β-GPA, followed by the assessment of mineralization and osteoblast differentiation markers.

In Vitro Mineralization Assay

This protocol outlines the general steps for inducing and assessing ECM mineralization in a cell culture setting.

Materials:

-

Osteogenic cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts

-

Growth medium (e.g., α-MEM or DMEM) with 10% Fetal Bovine Serum (FBS)

-

Osteogenic Induction Medium: Growth medium supplemented with:

-

24-well or 48-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or 10% formalin)

-

Staining and analysis reagents (see subsequent protocols)

Procedure:

-

Cell Seeding: Seed cells into multi-well plates at a density that allows them to reach confluence within a few days.

-

Growth to Confluence: Culture the cells in growth medium, changing the medium every 2-3 days, until they form a confluent monolayer.

-

Osteogenic Induction: Once confluent, replace the growth medium with Osteogenic Induction Medium. This marks Day 0 of differentiation.

-

Culture and Maintenance: Continue to culture the cells in Osteogenic Induction Medium, replacing the medium every 2-3 days for a period of 14 to 28 days.

-

Assessment: At the desired time points, terminate the culture to assess mineralization and other osteogenic markers.

Alizarin Red S Staining for Mineralization

Alizarin Red S is a dye that specifically binds to calcium salts, allowing for the visualization and quantification of mineralized nodules.[3][16]

Procedure:

-